N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Synthesis of the pyrrolidine ring: This can be synthesized via the reaction of amines with aldehydes or ketones, followed by reduction.
Coupling reactions: The benzo[d]oxazole and pyrrolidine intermediates can be coupled using a suitable linker, such as a halomethyl group.
Formation of the pyrrole ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Final coupling: The pyrrole ring is then coupled with the benzo[d]oxazole-pyrrolidine intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its complex structure, which might interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: Known for their biological activity and use in medicinal chemistry.
Pyrrolidine derivatives: Commonly found in natural products and pharmaceuticals.
Pyrrole derivatives: Important in the synthesis of porphyrins and other biologically active compounds.
Uniqueness
The uniqueness of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” lies in its combination of three different heterocyclic rings, which might confer unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(13-21-9-3-4-10-21)19-12-14-6-5-11-22(14)18-20-15-7-1-2-8-16(15)24-18/h1-4,7-10,14H,5-6,11-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFOHHMJHRLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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